
4-Fluoro-3,5-dinitrobenzoic acid
Overview
Description
4-Fluoro-3,5-dinitrobenzoic acid (C₇H₃FN₂O₆) is a fluorinated nitroaromatic compound characterized by a benzoic acid backbone substituted with two nitro groups at the 3- and 5-positions and a fluorine atom at the 4-position. It is synthesized via nitration of 4-fluorobenzoic acid using oleum and nitric acid, yielding a crystalline solid with a melting point of 238–240°C . Spectroscopic data include a distinctive ¹H NMR singlet at δ 8.06 ppm (DMSO-d₆) for aromatic protons and a high-resolution mass spectrometry (HRMS) [M-H]⁻ peak at m/z 228.9968 . The compound serves as a key intermediate in the synthesis of substituted aniline derivatives, such as 4-fluoro-3,5-dinitroaniline, which are precursors for pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-3,5-dinitrobenzoic acid can be synthesized through the nitration of 4-fluorobenzoic acid. The process involves the following steps:
Nitration Reaction: 4-Fluorobenzoic acid is treated with a mixture of concentrated sulfuric acid and nitric acid.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups and the fluorine atom on the aromatic ring make it susceptible to nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: It can participate in Suzuki cross-coupling reactions, where it acts as a catalyst for the coupling of aryl or alkyl halides with organic or inorganic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) with hydrogen gas.
Coupling: Palladium-based catalysts and boronic acids in the presence of a base.
Major Products
Amino Derivatives: Reduction of nitro groups yields amino derivatives.
Substituted Benzoic Acids: Nucleophilic substitution results in various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3,5-dinitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Its derivatives are explored for use in the development of advanced materials with specific properties.
Biological Studies: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Analytical Chemistry: It is used in the identification and quantification of various substances through derivatization techniques.
Mechanism of Action
The mechanism of action of 4-fluoro-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues
The following nitroaromatic benzoic acid derivatives are structurally and functionally related:
Reported pKa for 4-chloro-3,5-dinitrobenzoic acid ; *Estimated based on hydroxyl-nitroaromatic analogues.
Physicochemical Properties
- Acidity: The electron-withdrawing nitro groups enhance acidity. Both 4-fluoro- and 4-chloro- derivatives exhibit lower pKa values compared to unsubstituted benzoic acid (pKa ~4.2). ADBA, with an amino group, has a pKa of 4.00 due to resonance stabilization of the conjugate base . The chloro-substituted analogue shows higher cytotoxicity than the fluoro derivative, attributed to chlorine’s polarizability and stronger electron-withdrawing effects .
- Solubility and Lipophilicity: this compound has moderate water solubility, as inferred from its synthesis in aqueous acidic media . ADBA is highly hydrophilic (Log P = -1.50) due to its amino group, contrasting with the chloro analogue, which forms toxic intermediates upon UV irradiation .
Spectroscopic and Computational Insights
- 4-Chloro-3,5-dinitrobenzoic acid has been extensively studied via FT-IR, Raman, and NMR spectroscopy, with DFT calculations confirming its dimeric structure in the solid state and high polarizability (α = 232.65 a.u.) .
- No comparable computational data exist for the fluoro derivative, highlighting a research gap.
Biological Activity
4-Fluoro-3,5-dinitrobenzoic acid (FDNB) is a synthetic compound that has garnered attention for its diverse biological activities, particularly in pharmacological and biochemical contexts. This article explores its mechanisms of action, cellular effects, and potential therapeutic applications, supported by relevant case studies and research findings.
This compound is characterized by the presence of a fluorine atom and two nitro groups on the benzene ring. Its molecular formula is with a CAS number of 2365-71-1. The compound can be synthesized through various methods, including nitration of benzoic acid derivatives and subsequent fluorination processes.
Binding and Interaction
FDNB exhibits its biological effects primarily through binding to specific biomolecules such as proteins and nucleic acids. This binding alters the structure and function of these molecules, which can lead to enzyme inhibition or activation. The nitro groups can undergo redox reactions, generating reactive intermediates that interact with biological targets.
Oxidative Stress Modulation
Research indicates that FDNB influences cell signaling pathways related to oxidative stress. It has been shown to induce the expression of genes involved in antioxidant defense mechanisms, thereby enhancing cellular protection against oxidative damage.
Antimicrobial Properties
FDNB and its derivatives have demonstrated significant antimicrobial activity. For instance, benzimidazole derivatives synthesized from FDNB have shown efficacy against various pathogens, including bacteria and fungi. In particular, studies have reported that certain derivatives exhibit potent activity against Candida albicans with Minimum Inhibitory Concentrations (MIC) as low as 125 µg/mL .
Antitumor Activity
The compound also shows promise in cancer therapy. Benzimidazole derivatives derived from FDNB have been reported to induce apoptosis in cancer cell lines through mitochondrial dysfunction. This suggests that FDNB could play a role in the development of novel anticancer agents.
Case Studies
-
Antimycobacterial Activity
A study evaluated the antimycobacterial activity of FDNB derivatives against Mycobacterium tuberculosis. The results indicated that certain analogues displayed significant activity, with mechanisms involving cofactor interactions critical for their efficacy . -
Fungal Inhibition
In a comparative study of various esters derived from 3,5-dinitrobenzoic acid, ethyl 3,5-dinitrobenzoate exhibited potent antifungal activity against multiple strains of Candida, highlighting the therapeutic potential of FDNB derivatives in treating fungal infections .
Table 1: Summary of Biological Activities of FDNB Derivatives
Compound Derivative | Activity Type | MIC (µg/mL) | Notes |
---|---|---|---|
Ethyl 3,5-dinitrobenzoate | Antifungal | 125 | Effective against Candida albicans |
Benzimidazole derivative | Antitumor | Varies | Induces apoptosis in cancer cell lines |
FDNB analogues | Antimycobacterial | Varies | Significant activity against M. tuberculosis |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Fluoro-3,5-dinitrobenzoic acid, and how does fluorine substitution influence nitration regiochemistry?
- Methodological Answer : The synthesis typically involves nitration of 4-fluorobenzoic acid. Fluorine, as a strong electron-withdrawing group, directs nitration to the meta positions (3 and 5 relative to the carboxylic acid). Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions. Purification via recrystallization from ethanol/water (1:3 v/v) yields high-purity crystals. Monitor reaction progression using TLC (silica gel, eluent: dichloromethane/methanol 9:1) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures are diagnostic?
- Methodological Answer :
- NMR : <sup>19</sup>F NMR shows a singlet at δ −110 to −115 ppm (CF coupling). <sup>1</sup>H NMR reveals deshielded aromatic protons (δ 8.5–9.0 ppm, doublets).
- IR : Strong asymmetric/symmetric NO₂ stretches at 1530 cm⁻¹ and 1350 cm⁻¹; C=O stretch at 1700 cm⁻¹.
- X-ray Crystallography : Orthorhombic crystal system with hydrogen bonding between carboxylic acid groups (O···O distance: 2.65 Å) .
Q. How can researchers mitigate solubility challenges during purification of this compound?
- Methodological Answer : Due to low solubility in polar solvents, use stepwise recrystallization:
Dissolve crude product in hot dimethyl sulfoxide (DMSO).
Precipitate by adding ice-cold water (pH 2–3 adjusted with HCl).
Filter and wash with cold acetone to remove residual DMSO. Yield: 70–85% .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The electron-deficient aromatic ring (due to −NO₂ and −F groups) facilitates NAS. Computational studies (DFT, B3LYP/6-31G*) show:
- Activation energy for methoxy substitution at the 4-position: ~25 kcal/mol.
- Charge density maps indicate localized negative charge at the carboxylic oxygen, stabilizing transition states.
Experimental validation: React with NaOMe in DMF at 120°C; monitor via HPLC .
Q. How do steric and electronic effects influence the coordination chemistry of this compound with transition metals?
- Methodological Answer :
- Electronic Effects : The −NO₂ groups reduce electron density on the aromatic ring, weakening metal-ligand π-backbonding.
- Steric Effects : Ortho-nitro groups hinder chelation. Optimal coordination observed with Cu(II) in ethanol/ammonia (1:1), forming a square-planar complex (λmax = 650 nm; stability constant log β = 8.2) .
Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies arise from polymorphism or solvent inclusion. To address:
Perform variable-temperature XRD (100–300 K) to identify phase transitions.
Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., F···H contacts contribute 12% to crystal packing) .
Properties
IUPAC Name |
4-fluoro-3,5-dinitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCNIBCDZAAPPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392671 | |
Record name | 4-fluoro-3,5-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2365-71-1 | |
Record name | 4-fluoro-3,5-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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